molecular formula C14H12O B14448655 1-Methyl-9H-xanthene CAS No. 77680-69-4

1-Methyl-9H-xanthene

Cat. No.: B14448655
CAS No.: 77680-69-4
M. Wt: 196.24 g/mol
InChI Key: WWIKWOJUJQCHIZ-UHFFFAOYSA-N
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Description

1-Methyl-9H-xanthene is a derivative of xanthene, a tricyclic aromatic compound Xanthene derivatives are known for their diverse biological activities and are used in various fields, including medicine and industry

Preparation Methods

The synthesis of 1-Methyl-9H-xanthene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of xanthene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Ullmann ether coupling reaction, where a phenol derivative is coupled with a halogenated xanthene compound in the presence of a copper catalyst .

Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the classical Grover, Shah, and Shah reaction can be modified with microwave heating to produce xanthene derivatives more efficiently .

Chemical Reactions Analysis

1-Methyl-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form xanthone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into dihydroxanthene derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthene core.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-9H-xanthene can be compared with other xanthene derivatives such as:

The uniqueness of this compound lies in its specific methyl substitution, which can influence its reactivity and biological activity compared to other xanthene derivatives.

Properties

77680-69-4

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1-methyl-9H-xanthene

InChI

InChI=1S/C14H12O/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-8H,9H2,1H3

InChI Key

WWIKWOJUJQCHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3=CC=CC=C3OC2=CC=C1

Origin of Product

United States

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